molecular formula C8H4N2OS B8625546 2-Hydroxybenzo[d]thiazole-5-carbonitrile

2-Hydroxybenzo[d]thiazole-5-carbonitrile

Cat. No.: B8625546
M. Wt: 176.20 g/mol
InChI Key: NPUVJAZRDVCYPZ-UHFFFAOYSA-N
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Description

2-Hydroxybenzo[d]thiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a carbonitrile group.

Preparation Methods

The synthesis of 2-Hydroxybenzo[d]thiazole-5-carbonitrile typically involves the condensation of 2-aminothiophenol with cyanoacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Hydroxybenzo[d]thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxybenzo[d]thiazole-5-carbonitrile features a fused benzo[d]thiazole structure with both a hydroxyl group and a carbonitrile functional group. Its molecular formula is C8H4N2OSC_8H_4N_2OS with a molecular weight of approximately 176.20 g/mol. The compound typically appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 210 to 215 °C. The presence of the hydroxyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and other scientific domains .

Biological Activities

Research indicates that compounds within the benzothiazole family, including this compound, exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can act as effective antibacterial agents. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects .
  • Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Derivatives of benzothiazole have shown efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may play a role in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Activity Study :
    A recent study evaluated the anticancer effects of this compound derivatives on various tumor cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents .
  • Antibacterial Efficacy :
    In another investigation, the antibacterial properties of this compound were assessed against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the benzothiazole structure could enhance antibacterial activity, particularly against antibiotic-resistant strains .
  • Neuroprotective Potential :
    Research exploring the neuroprotective capabilities of benzothiazole derivatives highlighted their potential to modulate autophagy pathways, suggesting therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism by which 2-Hydroxybenzo[d]thiazole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

2-Hydroxybenzo[d]thiazole-5-carbonitrile can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its carbonitrile group, which imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

2-oxo-3H-1,3-benzothiazole-5-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)

InChI Key

NPUVJAZRDVCYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Quantity
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reactant
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reactant
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Name
Br[Ni]Br
Quantity
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reactant
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Synthesis routes and methods II

Procedure details

Heat a mixture of 5-chloro-3H-benzothiazol-2-one (9.3 g, 50 mmol), nickel(II) bromide (10.9 g, 50 mmol) and sodium cyanide (4.91 g, 100 mmol) in 1-methyl-pyrrolidinone (100 mL) in a microwave reactor 5 to 200° C. over 15 min and hold 1 h. Filter the cooled mixture through a glass frit, add diethyl ether and brine and filter again. Wash the organic phase with brine three times and concentrate in vacuo. Pass the residue through a plug of silica gel eluting with hexane/EtOAc (2:1) and then dichloromethane/methanol (9:1) to obtain the desired intermediate (3.2 g, 36%). MS (ES+) m/z: 177 (M+H)+.
Quantity
9.3 g
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reactant
Reaction Step One
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4.91 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Name
nickel(II) bromide
Quantity
10.9 g
Type
catalyst
Reaction Step One

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